5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1008068-90-3
VCID: VC5554387
InChI: InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
SMILES: CS(=O)(=O)CCC1C(=O)NC(=O)N1
Molecular Formula: C6H10N2O4S
Molecular Weight: 206.22

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

CAS No.: 1008068-90-3

Cat. No.: VC5554387

Molecular Formula: C6H10N2O4S

Molecular Weight: 206.22

* For research use only. Not for human or veterinary use.

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione - 1008068-90-3

Specification

CAS No. 1008068-90-3
Molecular Formula C6H10N2O4S
Molecular Weight 206.22
IUPAC Name 5-(2-methylsulfonylethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Standard InChI Key ZJPWDHCJZZYZNS-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCC1C(=O)NC(=O)N1

Introduction

Structural Elucidation and Molecular Properties

Core Hydantoin Scaffold

The imidazolidine-2,4-dione (hydantoin) framework consists of a five-membered ring with two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4 . Substitution at the 5-position introduces functional groups that modulate physicochemical and biological properties. In 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione, the 5-position is occupied by a 2-(methanesulfonyl)ethyl chain, imparting polarity and potential hydrogen-bonding capacity due to the sulfonyl group .

Molecular Formula and Connectivity

The molecular formula C6H10N2O4S\text{C}_6\text{H}_{10}\text{N}_2\text{O}_4\text{S} corresponds to a molar mass of 206.22 g/mol. The SMILES notation CS(=O)(=O)CCC1C(=O)NC(=O)N1\text{CS(=O)(=O)CCC1C(=O)NC(=O)N1} delineates the connectivity: a methanesulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) is linked via a two-carbon chain to the hydantoin ring . The InChIKey ZJPWDHCJZZYZNS-UHFFFAOYSA-N\text{ZJPWDHCJZZYZNS-UHFFFAOYSA-N} provides a unique identifier for computational and database referencing .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via ion mobility spectrometry, vary with adduct formation (Table 1) . For instance, the [M+H]+[\text{M+H}]^+ adduct (m/z=207.04341m/z = 207.04341) has a CCS of 145.7 Ų, while the [M+Na]+[\text{M+Na}]^+ adduct (m/z=229.02535m/z = 229.02535) exhibits a higher CCS of 152.7 Ų, reflecting sodium’s larger ionic radius and its impact on gas-phase ion conformation .

Table 1: Predicted Collision Cross Sections for Adducts of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Adductm/zm/zCCS (Ų)
[M+H]+[\text{M+H}]^+207.04341145.7
[M+Na]+[\text{M+Na}]^+229.02535152.7
[M+NH4]+[\text{M+NH}_4]^+224.06995150.1
[M-H][\text{M-H}]^-205.02885141.6

Synthetic Routes and Methodological Insights

Functionalization at N3

N3-substituted hydantoins are accessible via nucleophilic substitution or acylation. For example, 5,5-diphenylhydantoin undergoes formylation or methylation at N3 using formic acid or methyl iodide, respectively . Similar strategies could modify 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione to enhance solubility or bioactivity.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of hydantoin derivatives typically shows νC=O\nu_{\text{C=O}} stretches near 1750–1715 cm1^{-1} for the diketone groups . The sulfonyl group (SO2\text{SO}_2) exhibits asymmetric and symmetric stretches at 1320–1290 cm1^{-1} and 1140–1120 cm1^{-1}, respectively .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Protons on the ethyl chain (CH2CH2SO2CH3\text{CH}_2\text{CH}_2\text{SO}_2\text{CH}_3) resonate as triplets (δ\delta 2.5–3.0 ppm) due to coupling with adjacent methylene groups. The methyl group of the sulfonyl moiety appears as a singlet near δ\delta 3.1 ppm .

  • 13C^{13}\text{C} NMR: The sulfonyl carbon (SO2CH3\text{SO}_2\text{CH}_3) resonates at δ\delta 44–46 ppm, while the hydantoin carbonyl carbons appear downfield (δ\delta 170–175 ppm) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra of the [M+H]+[\text{M+H}]^+ adduct (m/z=207.04341m/z = 207.04341) would fragment via loss of SO2\text{SO}_2 (64Da-64 \, \text{Da}) or the ethylsulfonyl group (C2H4SO2CH3-\text{C}_2\text{H}_4\text{SO}_2\text{CH}_3) .

Comparative Analysis with Related Hydantoins

5-(Methylsulfanylmethyl)imidazolidine-2,4-dione

This analog (CAS 59640-66-3) replaces the sulfonyl group with a thioether (SCH3\text{SCH}_3), reducing polarity. Its molecular formula C5H8N2O2S\text{C}_5\text{H}_8\text{N}_2\text{O}_2\text{S} and PSA=90.48A˚2\text{PSA} = 90.48 \, \text{Å}^2 contrast with the sulfonyl derivative’s higher PSA=109.5A˚2\text{PSA} = 109.5 \, \text{Å}^2, impacting membrane permeability .

5,5-Diphenylimidazolidine-2,4-dione

Aryl-substituted hydantoins like 5,5-diphenyl derivatives exhibit anticonvulsant activity (e.g., phenytoin) . While 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione lacks aryl groups, its sulfonyl moiety may confer solubility advantages for prodrug development .

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